molecular formula C7H9BrN2O B1382393 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one CAS No. 1706749-92-9

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one

Cat. No.: B1382393
CAS No.: 1706749-92-9
M. Wt: 217.06 g/mol
InChI Key: SAHYLJHPZZVPTG-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a methylamino group at the 3-position of the pyridin-2(1H)-one ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-3-(methylamino)pyridin-2(1H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols, alkoxides), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Nitroso or nitro derivatives of the original compound.

    Reduction Reactions: Amine or alcohol derivatives of the original compound.

Scientific Research Applications

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom and the methylamino group can influence the compound’s binding affinity and specificity for its target, leading to the desired biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 5-position and a bromine atom at the 3-position.

    2-bromo-4-(trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 4-position and a bromine atom at the 2-position.

    4-chloro-3-nitropyridine: A pyridine derivative with a nitro group at the 3-position and a chlorine atom at the 4-position.

Uniqueness

5-bromo-1-methyl-3-(methylamino)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methylamino group on the pyridine ring can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-1-methyl-3-(methylamino)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-9-6-3-5(8)4-10(2)7(6)11/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHYLJHPZZVPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-N-methylcarbamate (94.8 mg, crude) in DCM (10 mL) was added HCl/dioxane (1 mL, 4 M) dropwise with stirring at 30° C. The reaction mixture was stirred at 30° C. for 30 min. The mixture was filtered and the filter cake collected. The filtrate was adjusted to pH=9 with saturated aqueous NaHCO3, extracted with ethyl acetate (20 mL), dried over Na2SO4, filtered and concentrated to give a green solid which was combined with the filter cake to give the title compound (43.2 mg). 1H NMR (CDCl3 400 MHz): δ 6.74 (d, J=2.4 Hz, 1H), 6.18 (d, J=2.4 Hz, 1H), 5.15 (s, 1H), 3.53 (s, 3H), 2.83 (s, 3H). LCMS (M+H)+ 217
Quantity
94.8 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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